REACTION_CXSMILES
|
[NH2:1][NH2:2].[O:3]1[CH2:8][CH2:7][N:6]([CH2:9][CH2:10][C:11]([O:13]C)=O)[CH2:5][CH2:4]1>>[N:6]1([CH2:9][CH2:10][C:11]([NH:1][NH2:2])=[O:13])[CH2:7][CH2:8][O:3][CH2:4][CH2:5]1
|
Name
|
|
Quantity
|
64.1 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)CCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The excess hydrazine was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the material was dried in vacuo at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
to give the crude product as an oil
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
so the crude material was dried
|
Type
|
TEMPERATURE
|
Details
|
Then the oil was refluxed in benzene/water (
|
Type
|
DISTILLATION
|
Details
|
distilling receiver)
|
Type
|
CUSTOM
|
Details
|
The benzene was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product was triturated with petroleum ether
|
Type
|
CUSTOM
|
Details
|
The petroleum ether was decanted
|
Type
|
CUSTOM
|
Details
|
the solid was dried under house vacuum at room temperature
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)CCC(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.5 g | |
YIELD: PERCENTYIELD | 61.4% | |
YIELD: CALCULATEDPERCENTYIELD | 61.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |